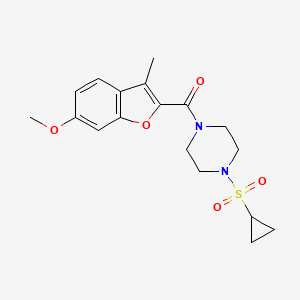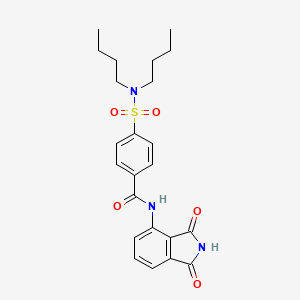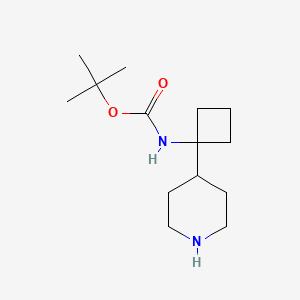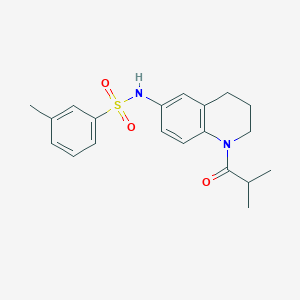![molecular formula C22H22N4O4S2 B2965556 N-(2-(N,N-diethylsulfamoyl)-4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 521283-87-4](/img/structure/B2965556.png)
N-(2-(N,N-diethylsulfamoyl)-4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thienopyrimidines, which include structures similar to the one you provided, are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer . They are associated with their heterocyclic scaffold .
Molecular Structure Analysis
The molecular structure of thienopyrimidines is characterized by a heterocyclic ring containing sulfur and nitrogen atoms . The specific structure of your compound would include additional functional groups attached to this ring.Chemical Reactions Analysis
The chemical reactions involving thienopyrimidines would depend on the specific functional groups present in the compound. Generally, these compounds can undergo reactions typical for aromatic heterocycles, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines depend on their specific structure. Generally, these compounds are characterized by their stability, aromaticity, and the ability to form hydrogen bonds .科学的研究の応用
Heterocyclic Chemistry and Synthesis
Thieno[2,3-d]pyrimidines represent a versatile class of heterocyclic compounds with significant potential in organic synthesis and medicinal chemistry. Research has focused on developing novel synthetic pathways to access variously substituted thieno[2,3-d]pyrimidines, demonstrating their utility as building blocks for more complex heterocyclic systems. For instance, the synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related heterocycles involves modifying substituents at specific positions to build different sulfur-, nitrogen-, and/or oxygen-containing rings, highlighting the synthetic versatility of thieno[2,3-d]pyrimidine scaffolds (Bakhite, Geies, & El-Kashef, 2002).
Antimicrobial Applications
Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. The structural modification of these compounds aims to explore their potential as novel antimicrobial agents. For example, the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives have shown that specific structural modifications can lead to compounds with pronounced antimicrobial activity, offering insights into the design of new antimicrobial agents (Bhuiyan et al., 2006).
Metal Complex Formation
The interaction of thieno[2,3-d]pyrimidines with metal ions to form complexes has been studied, reflecting the potential application of these compounds in materials science and coordination chemistry. Research into the formation of nickel(II) and cobalt(II) complexes with thieno[2,3-d]pyrimidine derivatives highlights the coordination chemistry of these heterocycles and their potential utility in developing new materials or catalytic systems (Tsiveriotis et al., 1994).
Biological Studies and Potential Therapeutic Applications
While direct applications of the specified compound are not detailed in the available literature, research on thieno[2,3-d]pyrimidine derivatives indicates ongoing interest in their biological activities and potential therapeutic applications. For instance, studies on the synthesis and biological activity of novel series of thieno[2,3-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents suggest that these compounds may serve as promising leads for the development of new drugs (Tolba et al., 2018).
将来の方向性
特性
IUPAC Name |
N-[2-(diethylsulfamoyl)-4-methylphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-4-25(5-2)32(29,30)18-12-14(3)9-10-16(18)23-20(27)17-13-15-21(31-17)24-19-8-6-7-11-26(19)22(15)28/h6-13H,4-5H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJDPBZFDAXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylsulfamoyl)-4-methylphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine](/img/structure/B2965474.png)


![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2965479.png)



![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)

![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)
![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)
![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)
![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)